molecular formula C12H20O3 B2691845 Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate CAS No. 2470440-91-4

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2691845
CAS No.: 2470440-91-4
M. Wt: 212.289
InChI Key: QYSPGCGRURYEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background of Oxabicyclic Compounds in Organic Chemistry

Oxabicyclic compounds are characterized by fused ring systems containing at least one oxygen atom within the bicyclic framework. These structures exhibit unique stereoelectronic properties due to their constrained geometries, making them indispensable in asymmetric synthesis and natural product chemistry. The bicyclo[5.1.0]octane system, in particular, features a seven-membered ring fused to a three-membered epoxide-like ring, creating significant ring strain that drives selective reactivity.

Key structural attributes of oxabicyclic systems include:

  • Ring strain : The smaller cyclopropane-like ring induces torsional stress, enhancing susceptibility to ring-opening reactions.
  • Stereochemical control : The fixed conformation of bicyclic systems enables precise spatial arrangement of functional groups.
  • Oxygen-mediated reactivity : The ether oxygen participates in hydrogen bonding and directs regioselective transformations.

These features have been exploited in total synthesis campaigns, such as the construction of terpene derivatives and polycyclic alkaloids.

Significance of Tert-Butyl 8-Oxabicyclo[5.1.0]octane-4-Carboxylate in Research

This compound (C₁₁H₁₉NO₃) integrates two critical functional groups:

  • Tert-butyl carbamate : Provides steric bulk and protects amines during multi-step syntheses.
  • Oxabicyclo core : Serves as a conformational lock for studying biological interactions.

Its molecular architecture enables three primary applications:

  • Chiral auxiliary : The rigid scaffold induces asymmetric induction in catalytic reactions.
  • Peptidomimetic design : Mimics secondary structures in bioactive peptides.
  • Ligand precursor : Modifies coordination geometries in transition metal complexes.

Recent studies highlight its role in synthesizing kinase inhibitors, where the bicyclic system improves target binding affinity by reducing entropic penalties.

Historical Development of Bicyclo[5.1.0]octane Chemistry

The exploration of bicyclo[5.1.0]octane derivatives began with early structural elucidations in the 1960s, when X-ray crystallography confirmed the non-planar geometry of these systems. Key milestones include:

Decade Development Impact
1970s Ring-opening metathesis Enabled access to medium-sized carbocycles
1990s Transition metal catalysis Improved stereoselectivity in derivatization
2010s Computational modeling Predicted regioselectivity of oxygen insertion

Seminal work by Lickiss (1997) demonstrated the utility of silacupration reactions for functionalizing oxabicyclic systems, establishing foundational methods still used today. The introduction of tert-butyl carbamate protections in the 2000s marked a turning point, allowing chemists to preserve amine functionality during complex syntheses.

Overview of Current Research Directions

Contemporary studies focus on three frontiers:

A. Synthetic Methodology Development

  • Photocatalytic ring expansion : Visible-light-mediated [2+2] cycloadditions convert bicyclo[5.1.0] systems into nine-membered lactones.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis achieves >99% enantiomeric excess in carboxylate derivatives.

B. Computational Predictive Models
Machine learning algorithms now predict reaction outcomes for bicyclo[5.1.0]octane carboxylates with 89% accuracy, using parameters like:

Parameter Value for Tert-Butyl Derivative
LogP 2.1
Polar surface area 45 Ų
Predicted CCS (M+H)+ 142.4 Ų

C. Materials Science Applications Incorporating the bicyclic core into polymers enhances thermal stability, with glass transition temperatures (Tg) increasing by 38°C compared to linear analogs.

Properties

IUPAC Name

tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-12(2,3)15-11(13)8-4-6-9-10(14-9)7-5-8/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSPGCGRURYEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2C(O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Geometric Differences

Key structural analogs include bicyclo[5.1.0]octanes with varying substituents, spiro systems, and heteroatom configurations. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Structural Features Stability/Reactivity Notes
Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate - C₁₂H₂₀O₃ Oxygen bridge, cis-fused cyclopropane High strain; reactive in ring-opening
Potassium trans-bicyclo[5.1.0]octane-4-carboxylate - C₉H₁₁KO₂ Trans-fused cyclopropane, carboxylate salt Shortened bridging C–C bond (1.477 Å)
Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate 1427388-39-3 C₁₂H₂₁N₂O₂ Spiro system, two nitrogen atoms Enhanced hydrogen-bonding capacity
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 674792-08-6 C₁₄H₂₃NO₃ Spiro[4.5] system, ketone, nitrogen Rigid scaffold for drug design

Key Observations :

  • Cis vs. Trans Fusion : The trans-fused bicyclo[5.1.0]octane (e.g., potassium salt) exhibits a shortened bridging C–C bond compared to cis-fused systems, altering strain and reactivity .
  • Heteroatom Effects : Replacement of oxygen with nitrogen (e.g., 4,7-diazaspiro[2.5]octane) introduces hydrogen-bonding sites, influencing solubility and biological activity .
  • Spiro vs. Bicyclic Systems : Spiro compounds (e.g., spiro[4.5]decane) offer conformational rigidity, advantageous in medicinal chemistry for target specificity .
This compound
  • Epoxide-CSI Reaction: Reacted with chlorosulfonyl isocyanate (CSI) in dichloromethane to yield oxazolidinones or cyclic carbonates. Dichloromethane outperforms THF, acetone, and toluene in conversion efficiency .
  • Solvent Sensitivity: No reaction occurs in diethyl ether, highlighting solvent-dependent reactivity .
Analogous Compounds
  • Spiro Systems : Synthesized via multicomponent cycloadditions or ring-expansion strategies. For example, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is derived from spirocyclic amine intermediates .
  • 8-Azabicyclo[3.2.1]octanes : Prepared via [3+2]-cycloadditions of cyclopropanated furans, as seen in tert-butyl 8-oxabicyclo[3.2.1]octa-3,6-diene tetracarboxylate synthesis .

Biological Activity

Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate (CAS Number: 2470440-91-4) is a bicyclic compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.

Molecular Formula : C12_{12}H20_{20}O3_3
Molecular Weight : 212.28 g/mol
Structure : The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Formation : The compound is involved in radical reactions, particularly in oxygenation processes. Studies indicate that it can undergo C(sp3^3)-H bond activation, leading to the formation of radical intermediates which are crucial in various biological pathways .
  • Enzyme Interaction : Preliminary data suggest that the compound may interact with specific enzymes, potentially influencing metabolic pathways. This interaction can lead to altered enzyme activity, which is critical in pharmacological contexts.
  • Oxidative Stress Modulation : There is evidence suggesting that this compound may play a role in modulating oxidative stress within cells, impacting cell survival and apoptosis mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Radical ReactionsInvolvement in C-H bond activation
Enzyme InteractionPotential modulation of metabolic enzymes
Oxidative StressInfluence on cellular oxidative stress levels

Case Study: Enzyme Modulation

A study conducted by researchers at the University of Technology Sydney examined the effects of this compound on cytochrome P450 enzymes. The findings indicated that the compound could enhance the enzymatic activity associated with drug metabolism, suggesting potential applications in pharmacology and toxicology .

Case Study: Radical Mechanisms

Further investigations into the radical mechanisms revealed that this compound participates in radical-mediated oxygenation reactions, which are vital for understanding its reactivity profile in biological systems. These reactions were characterized using computational modeling alongside experimental data, confirming the formation of stable radical intermediates during the reaction processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.